3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
Description
This compound is a urea derivative featuring a benzodioxole moiety linked to a phenyl group substituted with an imidazole-oxadiazole hybrid scaffold. Its structural complexity arises from the integration of multiple heterocyclic systems: the benzodioxole (1,3-benzodioxole) core, a 1,2,4-oxadiazole ring, and a 1H-imidazole group. Such methods are typical for constructing benzimidazole- and oxadiazole-containing scaffolds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O4/c1-17-3-2-4-19(11-17)25-31-26(37-32-25)22-14-33(15-28-22)13-18-5-7-20(8-6-18)29-27(34)30-21-9-10-23-24(12-21)36-16-35-23/h2-12,14-15H,13,16H2,1H3,(H2,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTVBBUJETXALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzodioxole moiety, an imidazole ring, and an oxadiazole group, which are known to contribute to the biological activity of similar compounds.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole have demonstrated effectiveness against various bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .
Anticancer Properties
The compound's potential anticancer activity has been highlighted in several studies. The presence of the imidazole and oxadiazole rings suggests possible interactions with cellular targets involved in cancer progression. For example, compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
A specific study focusing on related compounds indicated that they could inhibit the growth of cancer cell lines through modulation of apoptosis-related proteins .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with structurally related compounds.
Study 1: Antimicrobial Efficacy
A study published in PLOS One evaluated several synthesized compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited dual inhibition against essential bacterial enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase . This dual action enhances their potential as therapeutic agents against resistant bacterial strains.
Study 2: Anticancer Activity
In another investigation, a series of benzodioxole derivatives were tested for their anticancer properties against various human cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Data Summary
Scientific Research Applications
Structural Features
The compound features a benzodioxole moiety, which is known for its biological activity. The presence of an imidazole ring and an oxadiazole derivative suggests potential pharmacological properties.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a study demonstrated that certain benzodioxole carboxamide derivatives significantly reduced blood glucose levels in diabetic mice models. This suggests that compounds with similar structural features to 3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea could be explored for their antidiabetic effects by acting as α-amylase inhibitors .
Anticancer Activity
The anticancer efficacy of benzodioxole derivatives has been investigated extensively. Compounds similar to the one have shown promising results in inhibiting cancer cell proliferation while maintaining safety for normal cells. The need for further in vivo assessments has been emphasized to establish their therapeutic potential .
Neuroprotective Effects
Research indicates that benzodioxole derivatives may exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative processes, making them candidates for further exploration in treating conditions like Alzheimer’s disease .
Case Study 1: Antidiabetic Activity
In a study involving synthesized benzodioxole carboxamide derivatives, significant reductions in blood glucose levels were observed in diabetic mice. The compound IIc was particularly noted for its effectiveness, showing an IC50 value of 2.57 µg/mL against α-amylase .
Case Study 2: Anticancer Efficacy
A series of benzodioxole derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects while sparing normal cells, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique architecture invites comparison with other heterocyclic derivatives, particularly those featuring benzodioxole, imidazole, oxadiazole, or urea motifs. Below is a detailed analysis of structural analogs and their properties:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Diversity :
- The target compound’s 1,2,4-oxadiazole is less common in ’s triazole-acetamide derivatives but offers superior metabolic stability compared to triazoles .
- Benzimidazole derivatives () prioritize halogen substituents (e.g., fluorine, bromine) for enhanced bioavailability, whereas the target compound uses a 3-methylphenyl group, which may improve hydrophobic interactions .
Functional Group Impact :
- Urea vs. Acetamide : The urea group in the target compound and ’s analogs enables stronger hydrogen-bonding interactions, often critical for enzyme inhibition (e.g., kinase targets) . In contrast, acetamide derivatives () exhibit moderate activity due to weaker H-bonding .
- Benzodioxole vs. Benzothiazole : The benzodioxole in the target compound and ’s analogs may confer electron-rich aromaticity, enhancing binding to aromatic residues in proteins .
Synthetic Strategies :
- employs sodium metabisulfite and high-temperature (120°C) conditions for benzimidazole synthesis, which may limit scalability . The target compound’s synthesis likely requires milder conditions for oxadiazole formation, such as cyclodehydration of amidoximes .
Biological Activity :
- Docking studies in suggest that triazole-thiazole derivatives (e.g., 9c) bind to enzyme active sites via π-π interactions . The target compound’s oxadiazole-imidazole hybrid could mimic this behavior but with improved steric fit due to its planar oxadiazole ring.
- Urea derivatives in show CNS activity, implying that the target compound’s urea bridge may facilitate blood-brain barrier penetration .
Table 2: Physicochemical Properties (Inferred)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
